molecular formula C15H23N3O2S B2691700 N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1211793-55-3

N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2691700
CAS RN: 1211793-55-3
M. Wt: 309.43
InChI Key: XPBIJYKCWCKRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring was changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .


Molecular Structure Analysis

The molecular formula of PPES is C15H23N3O2S. It has a molecular weight of 309.43.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation reactions . The corresponding amines were alkylated with previously obtained alkylating reagents .

Scientific Research Applications

Biochemical Applications

Application of Biocatalysis to Drug Metabolism : One study describes the use of biocatalysis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, emphasizing the importance of microbial-based surrogate biocatalytic systems in producing significant quantities of drug metabolites for structural characterization and clinical investigations. This process showcases the molecule's role in facilitating the understanding of drug metabolism and metabolite characterization through nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Synthetic Chemistry

Lewis Acid Catalyzed Annulations : Research on the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides to produce cyclopentene sulfonamides demonstrates the molecule's utility in creating compounds with high diastereoselectivity, highlighting its significance in the synthesis of structurally complex and diverse chemical entities (Mackay et al., 2014).

Palladium(0) Catalyzed Nucleophilic Substitutions : The versatility of N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanesulfonamide in synthetic chemistry is further illustrated by its involvement in palladium(0) catalyzed nucleophilic substitutions, enabling the regioselective formation of cyclopropylideneethyl derivatives, thus showcasing its potential as a building block in organic synthesis (Stolle et al., 1992).

Medicinal Chemistry

Enantioselective Organocatalyzed Cyclopropanation : The development of novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid for use as organocatalysts in the cyclopropanation of α,β-unsaturated aldehydes is a testament to the molecule's application in medicinal chemistry. These catalysts achieve cyclopropane products with enantiomeric excesses up to 99%, underscoring their importance in the synthesis of enantioselective compounds (Hartikka et al., 2007).

Mechanism of Action

Mode of Action

. This suggests that N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide might have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

, it can be hypothesized that this compound might interact with neuronal voltage-sensitive sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons .

Result of Action

, it can be hypothesized that this compound might have a similar effect, potentially reducing seizure episodes in epilepsy models .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c19-21(20,15-6-7-15)16-8-9-17-10-12-18(13-11-17)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBIJYKCWCKRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.